molecular formula C12H17NO2 B14691716 N-Hydroxy-N-phenylhexanamide CAS No. 25310-12-7

N-Hydroxy-N-phenylhexanamide

Cat. No.: B14691716
CAS No.: 25310-12-7
M. Wt: 207.27 g/mol
InChI Key: DLNMDTAESPMVOA-UHFFFAOYSA-N
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Description

N-Hydroxy-N-phenylhexanamide is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a phenyl-substituted hexanamide

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxy-N-phenylhexanamide can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with N-hydroxyaniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N-phenylhexanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: N-Nitroso-N-phenylhexanamide or N-Nitro-N-phenylhexanamide.

    Reduction: N-Phenylhexanamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Hydroxy-N-phenylhexanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and polymers.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of flavin-dependent N-hydroxylating enzymes.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-phenylhexanamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The hydroxyl group plays a crucial role in forming hydrogen bonds with the enzyme, thereby blocking its activity. This mechanism is particularly relevant in the context of antimicrobial and enzyme inhibition studies.

Comparison with Similar Compounds

N-Hydroxy-N-phenylhexanamide can be compared with other similar compounds, such as:

    N-Hydroxy-N-phenylacetamide: Similar structure but with an acetamide group instead of a hexanamide group.

    N-Hydroxy-N-phenylbenzamide: Contains a benzamide group, leading to different chemical properties and reactivity.

    N-Hydroxy-N-phenylpropionamide: Features a propionamide group, which affects its solubility and reactivity.

Uniqueness: this compound is unique due to its specific chain length and the presence of both a hydroxyl group and a phenyl ring. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

25310-12-7

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-hydroxy-N-phenylhexanamide

InChI

InChI=1S/C12H17NO2/c1-2-3-5-10-12(14)13(15)11-8-6-4-7-9-11/h4,6-9,15H,2-3,5,10H2,1H3

InChI Key

DLNMDTAESPMVOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

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